N-(tert-Butyloxy)carbonyl-L-thyroxine

Description

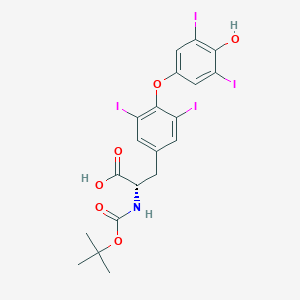

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXHMKCFGLKNNF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19I4NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing N Tert Butyloxy Carbonyl L Thyroxine Within Thyroid Hormone Analog Research

Thyroid hormones, principally thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development in vertebrates. researchgate.netfrontiersin.org Research into synthetic structural analogs of these hormones aims to create molecules that can modulate the activity of thyroid hormone receptors (TRs), potentially leading to therapies with more selective actions and fewer side effects. researchgate.net Thyroid hormone analogs are being investigated for conditions such as obesity, high cholesterol, and certain types of cancer. researchgate.net

N-(tert-Butyloxy)carbonyl-L-thyroxine, often abbreviated as Boc-L-thyroxine, is a key player in this field. It is a synthetically modified version of L-thyroxine where the amino group of the alanine (B10760859) side chain is protected by a tert-butyloxycarbonyl (Boc) group. alfa-chemistry.comlgcstandards.com This modification prevents the amino group from reacting during subsequent chemical transformations, thereby directing modifications to other parts of the molecule. This control is fundamental in the rational design and synthesis of novel thyroid hormone analogs. By using Boc-L-thyroxine as a starting material, researchers can systematically alter the structure of the native hormone to study structure-activity relationships and develop new therapeutic agents.

Strategic Significance of N Tert Butyloxy Carbonyl L Thyroxine As a Synthetic Intermediate

The primary strategic importance of N-(tert-Butyloxy)carbonyl-L-thyroxine lies in its role as a protected intermediate in organic synthesis. The Boc group is a widely used protecting group in peptide synthesis and other areas of organic chemistry because it is stable under many reaction conditions but can be easily removed under specific, mild acidic conditions. blucher.com.br

This characteristic is leveraged in several key ways:

Peptide Synthesis : Boc-L-thyroxine is used as a building block for creating peptides that incorporate the thyroxine structure. anaspec.com This is crucial for developing peptide-based drugs or probes to study the interactions of thyroid hormones.

Synthesis of L-thyroxine Analogs : It serves as a crucial precursor in the multi-step synthesis of L-thyroxine and its derivatives. blucher.com.br For example, its protected nature allows for complex chemical reactions, such as the coupling of the iodinated phenolic rings, to be performed without unintended side reactions involving the amino group.

Prodrug Development : The compound itself has been described as a synthetic prodrug of thyroxine. alfa-chemistry.com A prodrug is an inactive compound that is converted into an active drug in the body. Boc-L-thyroxine is designed to be potentially activated by enzymes, releasing thyroxine slowly over a prolonged period, which could offer a more sustained release profile compared to direct administration of the hormone. alfa-chemistry.com

The synthesis of L-thyroxine itself can involve the protection of the amino group of L-tyrosine methyl ester with a Boc group early in the reaction sequence. blucher.com.br This protected intermediate is then subjected to iodination and coupling reactions to build the final thyroxine structure. blucher.com.br

| Property | Value |

|---|---|

| CAS Number | 88404-22-2 |

| Molecular Formula | C₂₀H₁₉I₄NO₆ alfa-chemistry.comscbt.com |

| Molecular Weight | 876.99 g/mol scbt.comscbt.com |

| Synonyms | Boc-L-thyroxine, Boc-T4 alfa-chemistry.com |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid lgcstandards.com |

Historical Development and Current Research Trajectories Pertaining to N Tert Butyloxy Carbonyl L Thyroxine

Elucidation of Optimal Reaction Pathways for this compound Formation

The formation of this compound is primarily achieved through the protection of the primary amine of L-thyroxine using a tert-butyloxycarbonyl (Boc) group. The most common and effective reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgfishersci.co.ukorganic-chemistry.org The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride. fishersci.co.uknih.gov

The selection of solvent and base is crucial for optimizing the reaction yield and purity. Common conditions involve aqueous or mixed aqueous-organic solvent systems. wikipedia.orgfishersci.co.uk The reaction proceeds efficiently under relatively mild conditions, generally at room temperature or with gentle heating, achieving high yields. fishersci.co.uk

An alternative pathway involves a multi-step synthesis starting from the precursor L-tyrosine. blucher.com.br This route includes the initial protection of the L-tyrosine amino group with Boc anhydride to form N-Boc-L-tyrosine methyl ester. blucher.com.br Subsequently, the aromatic ring of this intermediate is subjected to an iodination reaction to introduce the iodine atoms characteristic of thyroxine. blucher.com.br A diiodination reaction using iodine and hydrogen peroxide can produce the diiodinated intermediate in good yield. blucher.com.br This precursor-based approach allows for the construction of the thyroxine backbone with the Boc protecting group already in place.

Table 1: Representative Reaction Conditions for N-Boc Protection of Amines

| Base | Solvent System | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/THF | 0 °C to Room Temp | Effective for aqueous conditions. | wikipedia.orgfishersci.co.uk |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | Suitable for anhydrous conditions. | wikipedia.org |

| Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | Common in biphasic systems. | fishersci.co.uk |

| Triethylamine (TEA) or DIPEA | Water/THF | 0 °C to Room Temp | Standard conditions for protecting starting amines. | nih.gov |

Derivatization and Functionalization Techniques for this compound

The presence of the Boc protecting group on the amino function of L-thyroxine opens up avenues for selective chemical modifications at other reactive sites within the molecule, namely the carboxylic acid and the phenolic hydroxyl group. This N-protection prevents unwanted side reactions during subsequent functionalization steps.

Carboxylic Acid Derivatization: The carboxyl group can be readily converted into esters, amides, or other derivatives. For instance, esterification can be achieved by reacting N-Boc-L-thyroxine with an alcohol under acidic conditions or using coupling agents. This allows for the modulation of the compound's solubility and pharmacokinetic properties.

Phenolic Hydroxyl Group Functionalization: The hydroxyl group on the outer phenyl ring can undergo reactions such as etherification or esterification. An analogous reaction is the treatment of N-Boc-L-tyrosine with sodium hydride and an alkyl halide to form an ether linkage, a strategy that can be applied to N-Boc-L-thyroxine. nih.gov

Analytical Derivatization: Functionalization is also employed for analytical purposes. For example, thyroxine enantiomers can be derivatized with chiral reagents to facilitate their separation and quantification by techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This approach allows for the accurate determination of enantiomeric purity.

These derivatization techniques are crucial for developing prodrugs, creating molecular probes for biological studies, and preparing intermediates for the synthesis of more complex thyroxine analogs. alfa-chemistry.com

Purification and Scale-Up Methodologies in Research Synthesis of this compound

The purification of this compound and its derivatives is critical to ensure high purity for subsequent research applications. Given the structural complexity and potential for side products, chromatographic techniques are often employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (e.g., using a C18 column), is a powerful tool for the analytical and preparative purification of thyroxine derivatives. nih.gov It offers high resolution, allowing for the separation of the desired product from unreacted starting materials and byproducts.

High-Speed Countercurrent Chromatography (HSCCC): For larger quantities, HSCCC presents a valuable alternative to traditional HPLC. nih.gov This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. HSCCC has been successfully used for purifying gram-scale quantities of N-acylated thyroxine analogs. nih.gov

Table 2: Comparison of Purification Methodologies

| Methodology | Typical Scale | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Analytical HPLC | Microgram (µg) | High resolution, high purity. | Very small sample capacity. | nih.gov |

| Preparative HPLC | Milligram (mg) to Gram (g) | Good separation for moderate quantities. | Can be costly and time-consuming for large scale. | nih.gov |

| High-Speed Countercurrent Chromatography (HSCCC) | Nanogram (ng) to Gram (g) | No solid support, high sample loading capacity, good for scale-up. | Requires specialized equipment. | nih.gov |

| Crystallization | Gram (g) to Kilogram (kg) | Cost-effective for large scale, yields high purity product. | Product must be crystalline; optimization can be difficult. |

Applications of this compound in Peptide and Peptidomimetic Synthesis

The Boc protecting group is a cornerstone in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The use of this compound enables the incorporation of the thyroxine moiety into peptide chains. This is advantageous in creating peptides with specific biological activities or for studying peptide-protein interactions. The Boc group effectively shields the amino group of thyroxine, preventing unwanted side reactions during the coupling of subsequent amino acids in the growing peptide chain. This protection is stable under the conditions required for peptide bond formation and can be readily removed with mild acids, a critical feature for the integrity of the final peptide.

The synthesis of peptides containing thyroxine or its analogs can be particularly useful for developing novel therapeutic agents or research tools. For instance, incorporating thyroxine into a peptide sequence can modulate its binding affinity and specificity to target receptors.

Table 1: Key Features of Boc Protection in Peptide Synthesis

| Feature | Description |

| Protection Strategy | The tert-Butyloxycarbonyl (Boc) group protects the α-amino group of L-thyroxine. |

| Stability | The Boc group is stable to the basic and nucleophilic conditions often used for peptide coupling. |

| Deprotection | Removal is typically achieved with mild acids like trifluoroacetic acid (TFA). |

| Advantages | Allows for the site-specific incorporation of thyroxine into a peptide sequence, preventing polymerization and other side reactions. |

Integration of this compound into Conjugates and Bioconjugates for Research

The strategic use of this compound extends to the creation of conjugates and bioconjugates. By protecting the amino group, other functional groups on the thyroxine molecule, such as the phenolic hydroxyl or the carboxylic acid, can be selectively modified to attach other molecules. This could include fluorescent dyes, biotin (B1667282), or other reporter molecules to create probes for biological studies.

For example, the carboxylic acid group can be activated and coupled to an amine-containing molecule, or the phenolic hydroxyl group can be used for ether or ester linkages. After the conjugation, the Boc group can be removed to restore the free amino group if desired for the final application. This approach has been utilized in the preparation of thyroxine analogue biosensors. chemicalbook.com

Utilization of this compound as an Intermediate in the Synthesis of Biologically Active Compounds

This compound is a key intermediate in the synthesis of a variety of biologically active compounds beyond simple peptides. nih.gov The protected amino group allows for modifications to the thyronine core structure, leading to the generation of novel compounds with potential therapeutic applications. Researchers can perform reactions on the aromatic rings or the side chain of the molecule without interference from the reactive amino group.

This strategy is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to understand how its chemical structure relates to its biological activity. The ability to selectively modify the thyroxine scaffold, enabled by the Boc protecting group, is invaluable in the discovery of new drugs. nih.gov

Precursor for the Development of Thyroxine Analogs and Probes

The development of thyroxine analogs is a significant area of research aimed at understanding thyroid hormone action and developing new therapeutic agents. nih.gov this compound serves as an essential precursor in the synthesis of these analogs. By protecting the amino group, chemists can introduce a wide range of modifications to the thyroxine molecule.

Examples of such modifications include:

Alterations to the diphenyl ether linkage.

Substitution of the iodine atoms with other halogens or functional groups.

Modification of the alanine (B10760859) side chain.

These synthetic analogs are instrumental in probing the binding sites of thyroid hormone receptors and other related proteins. Furthermore, the synthesis of radiolabeled or fluorescently tagged thyroxine analogs, often starting from the Boc-protected precursor, provides powerful tools for imaging and diagnostic applications.

Table 2: Examples of Modifications Enabled by Boc-Protected Thyroxine

| Modification Site | Type of Modification | Potential Application |

| Aromatic Rings | Substitution of iodine atoms | Probing receptor binding pockets |

| Diphenyl Ether | Replacement with other linkers | Investigating structural requirements for activity |

| Alanine Side Chain | Esterification or amidation | Creation of prodrugs or bioconjugates |

| Phenolic Hydroxyl | Alkylation or acylation | Development of probes and labeled compounds |

Investigative Applications of N Tert Butyloxy Carbonyl L Thyroxine in Biological and Biomedical Research

Employment of N-(tert-Butyloxy)carbonyl-L-thyroxine in Cell Biology Research

In cell biology, understanding the precise localization and interaction of hormones with their cellular targets is paramount. This compound is a key starting material for the synthesis of fluorescently labeled thyroxine analogs. These fluorescent probes are designed to visualize the uptake and distribution of thyroid hormones within living cells, providing insights into their trafficking and localization to subcellular compartments such as the nucleus and mitochondria.

For instance, by attaching a fluorescent dye to the L-thyroxine molecule (a process facilitated by the initial protection of the amino group by the Boc moiety), researchers can track the hormone's journey and interaction with intracellular components in real-time using advanced microscopy techniques. While specific studies detailing the direct use of probes synthesized from this compound are not abundant in publicly available literature, the principle of using such protected intermediates is a standard and crucial methodology in the development of tools to study hormone action at the cellular level.

Contributions of this compound to Cancer Research Methodologies

The role of thyroid hormones in cancer progression is an area of active investigation. L-thyroxine has been shown to influence the proliferation of various cancer cells, often through non-genomic pathways initiated at the plasma membrane. One key player in this process is the integrin αvβ3 receptor, which has a binding site for thyroid hormone.

This compound is instrumental in the synthesis of specialized probes to investigate these interactions. For example, it can be used to create thyroxine derivatives that are conjugated to nanoparticles or other imaging agents. These tools can then be employed to study the binding of thyroxine to cancer cells, potentially identifying tumors that are responsive to thyroid hormone signaling. Furthermore, derivatives synthesized from this precursor can be used in competitive binding assays to screen for compounds that can block the pro-proliferative effects of thyroxine on cancer cells.

| Research Area | Application of Derivatives from this compound | Research Focus |

| Oncology | Synthesis of targeted imaging agents | Investigating thyroid hormone receptor expression on tumor cells |

| Development of antagonists | Screening for molecules that block thyroxine-mediated cancer cell proliferation | |

| Creation of probes for binding studies | Elucidating the interaction of thyroxine with cell surface receptors like integrin αvβ3 |

Research into Thyroid Hormone Receptor Interactions Utilizing this compound Derivatives

The biological effects of thyroid hormones are primarily mediated by their interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. Understanding the specifics of this binding is crucial for the design of new drugs with selective thyroid hormone activity.

This compound is a foundational compound for the synthesis of a variety of tools to probe these interactions. One significant application is in the creation of affinity labels. These are thyroxine molecules with a reactive group that can form a covalent bond with the receptor upon binding. This technique allows for the identification and characterization of the ligand-binding domain of the TRs.

Another critical application is in the development of biosensors, for example, for use in surface plasmon resonance (SPR) instruments. By immobilizing a thyroxine analog (synthesized via its Boc-protected precursor) onto a sensor chip, researchers can measure the binding kinetics of TRs and other thyroid hormone-binding proteins in real-time. This provides valuable data on the affinity and specificity of these interactions.

| Derivative Type | Research Application | Information Gained |

| Affinity Labels | Covalently label the ligand-binding pocket of Thyroid Hormone Receptors (TRs) | Identification of amino acid residues involved in hormone binding. |

| Biosensor Ligands | Immobilized on sensor surfaces to study protein binding | Real-time kinetics of TR interaction (association and dissociation rates). |

| Fluorescent Analogs | Monitor binding through changes in fluorescence | Determination of binding affinities and conformational changes in the receptor upon binding. |

Investigations into Thyroid Hormone Metabolism Pathways through this compound Based Tools

The metabolic fate of L-thyroxine is complex, involving deiodination, conjugation, and other modifications. To study these pathways, it is often necessary to use labeled versions of the hormone. This compound serves as an essential precursor for the synthesis of isotopically labeled (e.g., with 13C or 15N) or radiolabeled (e.g., with 125I) L-thyroxine.

These labeled compounds can be introduced into in vitro or in vivo systems, and their metabolic products can be traced and quantified using techniques such as mass spectrometry or autoradiography. This allows researchers to identify the enzymes involved in thyroid hormone metabolism and to understand how these pathways are regulated in health and disease. For example, by using labeled thyroxine, researchers can study the activity of deiodinases, the enzymes responsible for converting T4 to the more active T3.

Development and Application of this compound as "Other Biological Tools"

Beyond the applications already described, the versatility of this compound as a synthetic intermediate allows for the creation of a wide range of other specialized biological tools. A prime example is its use in the preparation of ligands for affinity chromatography.

By chemically linking a thyroxine derivative (synthesized from the Boc-protected form) to a solid support matrix, a highly specific affinity column can be created. This column can then be used to purify thyroid hormone-binding proteins, including nuclear receptors and plasma transport proteins, from complex biological mixtures. This purification is often a critical first step in the detailed biochemical and structural characterization of these important proteins.

Furthermore, this compound can be a starting point for the synthesis of biotinylated thyroxine derivatives. These can be used in various assays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting, to detect and quantify thyroid hormone-binding proteins.

| Biological Tool | Precursor Role of this compound | Investigative Use |

| Affinity Chromatography Resins | Enables covalent attachment of L-thyroxine to a solid support. | Purification of thyroid hormone receptors and binding proteins from cell extracts. |

| Biotinylated Thyroxine | Allows for the introduction of a biotin (B1667282) tag. | Detection and quantification of thyroid hormone-binding proteins in various immunoassays. |

| Photoaffinity Labels | Facilitates the synthesis of thyroxine analogs with photoreactive groups. | Identifying and mapping the ligand-binding sites of thyroid hormone receptors. |

Advanced Analytical and Characterization Techniques Applied to N Tert Butyloxy Carbonyl L Thyroxine

Chromatographic Separation Techniques for Research Purity and Identity Confirmation

Chromatographic methods are fundamental for assessing the purity of N-(tert-Butyloxy)carbonyl-L-thyroxine and separating it from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase format (RP-HPLC), is the most widely applied technique.

Research-level purity analysis and identity confirmation rely on validated HPLC methods. These methods are designed to be specific, sensitive, and robust. nih.gov A typical RP-HPLC setup for compounds like L-thyroxine and its derivatives employs a C18 stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous component with an acid modifier (like trifluoroacetic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. nih.gov Gradient elution is frequently used to achieve optimal separation of the main compound from impurities with different polarities. nih.gov

Key parameters for a typical HPLC analysis are detailed in the table below. While specific conditions may be optimized for this compound, methods developed for L-thyroxine provide a strong foundation. jneonatalsurg.comjonuns.com

Table 1: Representative HPLC Parameters for Analysis of Thyroxine Derivatives

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with Acid (e.g., 0.1% TFA) | The organic/aqueous ratio is adjusted to control retention and elution of compounds. |

| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for separating complex mixtures of impurities. nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. jneonatalsurg.comjonuns.com |

| Detection | UV Spectrophotometry at 225 nm | Thyroxine and its derivatives exhibit strong absorbance at this wavelength. nih.govjonuns.com |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature affects retention times and peak shapes. nih.gov |

The identity of the this compound peak is confirmed by comparing its retention time to that of a certified reference standard. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For more advanced purification, particularly on a larger scale, techniques like high-speed countercurrent chromatography (HSCCC) have been successfully used for similar N-acylated thyroxine derivatives. nih.gov

Spectroscopic Methodologies for Structural Elucidation in Research Contexts

Spectroscopic techniques are essential for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, characteristic signals would include a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Other signals would appear for the protons on the alanine (B10760859) side chain and the aromatic rings. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons of the acid and the Boc group, the quaternary carbon of the Boc group (around 80 ppm), the methyl carbons of the Boc group (around 28 ppm), and the various aromatic and aliphatic carbons of the thyroxine backbone. nih.gov Quantitative analysis of ¹³C relaxation data for the parent L-thyroxine molecule has shown significant internal flexibility, a feature that would be relevant to its Boc-protected derivative. researchgate.net

Table 2: Expected Characteristic NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Boc (tert-butyl) | ~1.4 (singlet, 9H) | ~28 (3C, -CH₃), ~78-80 (1C, quaternary) |

| Boc (carbonyl) | - | ~155 (1C, C=O) |

| Alanine side chain | ~2.8-3.2 (multiplet, 2H, β-CH₂), ~4.0-4.3 (multiplet, 1H, α-CH) | ~35 (β-C), ~55 (α-C) |

| Carboxylic acid | Variable (broad singlet) | ~170-173 (1C, C=O) |

| Aromatic rings | ~6.5-7.8 (singlets/doublets) | ~88-152 (multiple signals) |

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. The spectrum of this compound would be expected to show distinct absorption bands for the O-H stretch of the phenolic group, the C-H stretches of the aliphatic and aromatic portions, a strong C=O stretch for the carboxylic acid, and another prominent C=O stretch associated with the urethane of the Boc group (typically around 1690-1710 cm⁻¹).

Mass Spectrometric Approaches for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying and characterizing impurities. The nominal molecular weight of the compound is 876.99 g/mol . scbt.comachemblock.com

High-resolution mass spectrometry (HRMS), often coupled with UHPLC (ultra-high-performance liquid chromatography), is particularly valuable for impurity profiling. nih.gov This combination allows for the separation of trace-level impurities followed by highly accurate mass measurements, which facilitates the determination of their elemental compositions. researchgate.net

Research on the parent drug, L-thyroxine, has revealed a complex impurity profile resulting from synthesis and degradation. nih.govresearchgate.net These impurities can include:

Deiodination products: Molecules where one or more iodine atoms have been replaced by hydrogen.

Aliphatic chain oxidation products: Modifications to the alanine side chain.

Dimeric compounds: Structures formed by the linking of two thyroxine molecules.

Related substances: Such as liothyronine (T3) or diiodotyrosine. researchgate.net

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of these impurities. In this technique, a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides structural clues, helping to pinpoint the exact location of a modification or the identity of the impurity. nih.govjuniperpublishers.com For instance, studies have used multistage HRMS (HRMSⁿ) to successfully elucidate the structures of dozens of previously unknown impurities in synthetic thyroxine batches. nih.gov

Crystallographic Analysis of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. A crystallographic analysis of this compound would provide invaluable data on its molecular conformation, including bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not widely reported in public literature, the technique's application can be understood from studies on other Boc-protected amino acid and peptide derivatives. researchgate.net The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the electron density, and thus the atomic structure.

Such an analysis would reveal:

The preferred conformation of the thyronine backbone.

The orientation of the two iodinated phenyl rings relative to each other.

The specific conformation of the Boc protecting group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding and halogen bonding (involving the iodine atoms), which dictate the crystal packing.

This structural information is crucial for understanding the molecule's physical properties and can inform research in areas such as molecular modeling and the design of thyroxine-based compounds with specific conformational constraints.

Computational and Theoretical Studies on N Tert Butyloxy Carbonyl L Thyroxine

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For N-(tert-Butyloxy)carbonyl-L-thyroxine, MD simulations provide crucial insights into its conformational flexibility and its interactions with surrounding environments, such as solvent molecules or biological membranes. nih.govnih.gov

Research Findings: MD simulations of thyroid hormones, including the parent compound L-thyroxine, have been performed to analyze their behavior in environments like lipid bilayers. nih.gov These studies reveal how the molecule orients and positions itself within the membrane, a critical aspect of its transport and interaction with intracellular receptors. The simulations show that the penetration depth and mobility of thyronine derivatives within a membrane are influenced by the pattern of iodine substitution. nih.gov For this compound, the bulky tert-Butyloxycarbonyl (Boc) group would significantly influence its conformational landscape and interactions.

Simulations typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion over a set period, often nanoseconds to microseconds. nih.gov Analysis of the resulting trajectory provides information on stable conformations, flexibility, and potential energy landscapes.

| Parameter | Description | Typical Software/Method | Reference |

|---|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system. Common choices include AMBER and GAFF2. | GROMACS, AMBER | nih.gov |

| Simulation Time | The total time the molecular motion is simulated. Typically ranges from nanoseconds (ns) to microseconds (µs). | NPT Ensemble Simulation | nih.gov |

| Solvent Model | Representation of the solvent, most commonly water (e.g., TIP3P). | Implicit or Explicit Solvent | nih.gov |

| Analysis Metrics | Properties calculated from the simulation trajectory, such as Root Mean Square Deviation (RMSD), potential energy, and radial distribution functions. | Trajectory Analysis Tools | nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. ias.ac.in Methods like Density Functional Theory (DFT) are employed to calculate various electronic descriptors for this compound.

Research Findings: These calculations can determine the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential map of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. bsu.by

For this compound, quantum calculations can reveal how the electron-withdrawing iodine atoms and the bulky Boc-protecting group influence the electronic properties of the thyronine core. The electrostatic potential map can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with biological targets and for understanding its metabolic pathways. mdpi.com

| Descriptor | Definition | Predicted Significance | Reference |

|---|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. | Indicates regions susceptible to electrophilic attack. | bsu.by |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. | bsu.by |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. | bsu.by |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | ias.ac.in |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for non-covalent interactions with receptors. | mdpi.com |

Docking and Molecular Modeling Studies with Biological Targets of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used to study how derivatives of this compound might interact with their biological targets, such as thyroid hormone receptors (TRα and TRβ) and transport proteins like transthyretin and albumin. nih.govnih.gov

Research Findings: Docking studies on the parent hormone, levothyroxine, have successfully identified its binding site and key interactions within proteins. For instance, studies with bovine serum albumin (BSA) showed that levothyroxine binds to a specific site (Site I) primarily through hydrogen bonds and van der Waals forces with amino acid residues like Tryptophan (Trp) and Tyrosine (Tyr). nih.gov

For derivatives of this compound, docking simulations can predict their binding affinity and orientation within the ligand-binding pocket of a target receptor. The process involves generating 3D structures of the ligand and the protein, and then using a scoring function to evaluate different binding poses. The results help to rationalize the biological activity of different derivatives and guide the design of new compounds with improved affinity or selectivity. For example, modeling can predict whether the bulky Boc group enhances or hinders binding to the target pocket. Following docking, MD simulations are often used to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Binding Energy (kcal/mol) | -9.5 | A lower value indicates a stronger predicted binding affinity. | nih.gov |

| Hydrogen Bonds | 3 | Indicates specific polar interactions stabilizing the complex. | nih.gov |

| Key Interacting Residues | Arg228, Ser277, His381 | Identifies specific amino acids in the binding pocket crucial for interaction. | nih.govresearchgate.net |

| Inhibitory Constant (Ki) (nM) | 50.2 | Predicted concentration required to inhibit protein function by 50%. | nih.gov |

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. oncohemakey.com Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical properties of molecules and their activity. nih.gov

Research Findings: The SAR of thyroid hormones is well-established. Key structural features for activity include the 3,5-diiodo substitution on the inner ring, a second aromatic ring, and an acidic side chain. oncohemakey.comnih.gov QSAR models for thyromimetics quantify these relationships. For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of related molecules with variations in specific positions.

For each molecule, a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) is calculated. imist.ma Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with experimentally measured biological activity (e.g., receptor binding affinity). nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields around the molecules to generate predictive models. mdpi.com

A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.com

| Parameter | Typical Value | Description | Reference |

|---|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Measures the internal predictive ability of the model. A higher value indicates better predictability. | mdpi.com |

| r² (Non-cross-validated r²) | > 0.6 | Measures the goodness of fit of the model to the training data. | mdpi.com |

| r²pred (External validation r²) | > 0.6 | Measures the model's ability to predict the activity of an external test set of compounds. | mdpi.com |

| Field Contributions (%) | Steric: 60%, Electrostatic: 40% | Indicates the relative importance of different molecular fields (e.g., shape and charge distribution) to the biological activity. | mdpi.com |

Emerging Research Frontiers and Future Directions for N Tert Butyloxy Carbonyl L Thyroxine

Potential for N-(tert-Butyloxy)carbonyl-L-thyroxine in Novel Therapeutic Agent Design

The primary role of this compound (also known as Boc-T4) in therapeutic design is as a prodrug of L-thyroxine. alfa-chemistry.com A prodrug is an inactive precursor that is converted into an active drug within the body. The Boc group masks the amine functionality of L-thyroxine, rendering it temporarily inert. This modification is designed to be cleaved by enzymes in the body, releasing the active L-thyroxine hormone slowly over an extended period. alfa-chemistry.com This controlled-release mechanism holds significant potential for improving therapeutic outcomes in the treatment of hypothyroidism. google.com

A key advantage of such a prodrug strategy is the potential to provide a more sustained and stable release of the hormone, which could reduce the frequency of administration and minimize fluctuations in blood serum concentrations. alfa-chemistry.comgoogle.com This approach aligns with broader trends in pharmaceutical research focused on developing novel drug delivery systems to enhance bioavailability and patient compliance. nanomedicine-rj.com Recent research has explored using thyroxine derivatives to enhance drug delivery to specific tissues, such as the brain, by utilizing specific transporter proteins, a concept that could be expanded with prodrugs like Boc-T4. sciencedaily.comnews-medical.net The development of Boc-T4 as a prodrug represents a sophisticated approach to hormone replacement therapy, aiming for more consistent physiological effects. google.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 88404-22-2 | lgcstandards.comscbt.com |

| Molecular Formula | C20H19I4NO6 | alfa-chemistry.com |

| Molecular Weight | 877.0 g/mol | alfa-chemistry.com |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | sigmaaldrich.com |

| Synonyms | Boc-L-thyroxine, Boc-T4 | alfa-chemistry.com |

Integration into High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify those that interact with a specific biological target. In the context of thyroid health, HTS platforms have been developed to identify potential endocrine-disrupting chemicals by targeting key components of the thyroid hormone system, such as thyroperoxidase (TPO) or hormone transporters. nih.govendocrine-abstracts.org

While not a direct screening candidate itself, this compound is a valuable tool for integration into these platforms in several capacities:

Synthetic Precursor for Compound Libraries: The most significant role for Boc-L-thyroxine in HTS is as a starting material for the synthesis of diverse chemical libraries. nih.gov The Boc group protects the amine, allowing chemists to selectively modify other parts of the L-thyroxine molecule, such as the carboxylic acid or the phenolic hydroxyl group. This enables the creation of a wide array of thyroxine analogs that can be screened for activity against various targets, aiding in the discovery of new drugs or the identification of potential endocrine disruptors.

Tool Compound and Control: In specific assays, Boc-L-thyroxine can serve as a critical control compound. For example, in screens designed to identify inhibitors of processes that require a free amine group on the thyroxine molecule, Boc-T4 would be expected to be inactive. Its inclusion can help validate the assay's specificity and distinguish true hits from compounds that act through non-specific mechanisms.

| Target | Function | Reference |

|---|---|---|

| Thyroperoxidase (TPO) | Enzyme essential for thyroid hormone synthesis | nih.gov |

| Iodothyronine Deiodinases (DIOs) | Enzymes that activate (DIO1, DIO2) or inactivate (DIO3) thyroid hormones | endocrine-abstracts.orgnih.gov |

| Thyroid Hormone Transporters (e.g., MCT8, OATPs) | Proteins that transport thyroid hormones across cell membranes | news-medical.netendocrine-abstracts.org |

| Thyroid Hormone Receptors (TRs) | Nuclear receptors that mediate the genomic effects of thyroid hormones | endocrine-abstracts.org |

Advancements in this compound-Based Chemical Biology Probes

Chemical biology probes are specialized molecules used to study biological processes in real-time within complex systems like living cells. This compound is an ideal precursor for the synthesis of such probes due to the orthogonal nature of the Boc protecting group. peptide.combiosynth.com This protection allows for the specific attachment of various functional tags to the L-thyroxine scaffold.

A significant advancement is the use of Boc-protected thyroxine intermediates in the synthesis of isotopically labeled probes. medchemexpress.com Stable isotopes (like ¹³C or ²H) can be incorporated into the molecule, which can then be used in metabolic studies to trace the fate of the hormone and its derivatives in biological systems without the use of radioactivity. scbt.com These labeled compounds are invaluable for quantitative analysis using mass spectrometry.

Furthermore, the synthetic flexibility afforded by Boc-L-thyroxine enables the creation of a diverse toolkit of chemical probes:

Fluorescent Probes: By attaching a fluorescent dye, researchers can visualize the localization and transport of thyroxine within cells using advanced microscopy techniques.

Affinity Probes: Attaching a reactive group, such as a bromoacetyl moiety, creates a probe that can covalently bind to its target protein, allowing for the identification and characterization of hormone-binding proteins. nih.gov

Biotinylated Probes: Adding a biotin (B1667282) tag allows for the pull-down and enrichment of proteins that interact with thyroxine, facilitating the discovery of new receptors or binding partners.

The synthesis of these sophisticated tools relies on the foundational step of protecting the amine group, making Boc-L-thyroxine a critical starting point for advancing our understanding of thyroid hormone biology.

Interdisciplinary Collaborations Leveraging this compound in Materials Science

A burgeoning area of research involves the intersection of biology and materials science, where bioactive molecules are incorporated into materials to create "smart" biomaterials. These materials are designed to elicit specific cellular responses, making them promising for applications in tissue engineering and regenerative medicine. nih.govmdpi.comnih.gov

L-thyroxine is a potent regulator of cellular metabolism and differentiation, making it an attractive candidate for incorporation into biomaterials. nih.gov For example, immobilizing L-thyroxine onto a polymer scaffold could create a material that locally stimulates cell growth and metabolic activity, potentially accelerating the regeneration of engineered tissues. nih.govrsc.org

The chemical challenge in creating such materials is the need to form a stable, covalent bond between the hormone and the material scaffold (e.g., a polymer like polylactic acid or polycaprolactone). This is where this compound becomes essential. The Boc group protects the amine functionality, preventing it from participating in undesired side reactions while the carboxylic acid or another part of the molecule is activated for conjugation to the polymer backbone. peptide.comblucher.com.br After successful immobilization, the Boc group can be removed under mild conditions, exposing the active hormone on the material's surface. This strategy opens the door to future interdisciplinary collaborations aimed at developing novel bioactive scaffolds for a range of biomedical applications, from bone regeneration to vascularized tissue constructs. nih.govnih.gov

Q & A

Q. What are the critical considerations for synthesizing N-(tert-Butyloxy)carbonyl-L-thyroxine with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions, including anhydrous environments to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Purification typically involves reversed-phase HPLC or recrystallization using solvents like ethyl acetate/hexane. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, targeting >95.0% purity, as demonstrated for structurally similar Boc-protected amino acids .

| Purification Method | Purity Achieved | Key Challenge |

|---|---|---|

| Reversed-phase HPLC | >95.0% | Solvent compatibility |

| Recrystallization | >90.0% | Polymorphism risks |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound is hygroscopic and thermally sensitive. Store at 2–8°C in airtight containers under nitrogen or argon to minimize moisture ingress and oxidative degradation. Stability studies on analogous Boc-protected compounds indicate decomposition at >40°C, with CO₂ and NOₓ as byproducts under thermal stress .

| Storage Condition | Stability Duration | Decomposition Risk |

|---|---|---|

| 2–8°C, desiccated | >12 months | Low (≤2% degradation) |

| Room temperature | <1 month | High (up to 15% loss) |

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the Boc group’s integrity and thyroxine backbone. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR. Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]⁺ ~950–970 Da). Infrared spectroscopy (IR) identifies carbonyl stretching (C=O) at 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling elucidate the molecular interactions of N-(tert-Butoxycarbonyl) derivatives?

Methodological Answer: Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes in biological systems. For Boc-containing analogs, the tert-butyl group often occupies hydrophobic pockets, while the carbonyl oxygen forms hydrogen bonds with residues like Ser129 or Tyr56. Validate predictions with mutagenesis or isothermal titration calorimetry (ITC) .

| Interaction Type | Key Residues | Binding Energy (ΔG, kcal/mol) |

|---|---|---|

| Hydrophobic (tert-butyl) | Trp60, Phe120 | -7.2 to -8.5 |

| Hydrogen bonding (C=O) | Ser129, Tyr56 | -5.4 to -6.1 |

Q. What are the potential decomposition pathways of N-(tert-Butoxycarbonyl)-L-thyroxine under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS identifies decomposition products. At >150°C, the Boc group cleaves, releasing CO₂ and tert-butanol. Prolonged heating generates toxic gases (CO, NOₓ) via radical intermediates. Mitigate risks by conducting reactions under inert atmospheres and monitoring with real-time mass spectrometry .

| Temperature Range | Primary Byproducts | Analytical Tool |

|---|---|---|

| 100–150°C | CO₂, tert-butanol | TGA-FTIR |

| >150°C | CO, NOₓ | GC-MS |

Q. How to resolve contradictions in reactivity data for Boc-protected thyroxine derivatives?

Methodological Answer: Contradictions often arise from trace moisture or metal impurities. Implement rigorous drying protocols (e.g., molecular sieves) and validate reagent purity via inductively coupled plasma mass spectrometry (ICP-MS). Cross-validate reactivity using orthogonal assays (e.g., fluorometric vs. colorimetric quantification) .

Q. What strategies optimize Boc deprotection in peptide synthesis without damaging the thyroxine moiety?

Methodological Answer: Use trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) for 30–60 minutes at 0°C. Monitor deprotection via LC-MS to avoid overexposure, which can iodinate aromatic rings. For acid-sensitive systems, employ photolabile protecting groups as alternatives .

Q. How to assess environmental risks of N-(tert-Butoxycarbonyl)-L-thyroxine in laboratory waste?

Methodological Answer: Classify the compound under Water Hazard Class 3 (WGK 3) due to its persistence. Dispose via licensed hazardous waste handlers. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are recommended for large-scale studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.